molecular formula C13H11FN2O2 B1491911 Ethyl 6-(4-fluorophenyl)pyridazine-4-carboxylate CAS No. 2098092-38-5

Ethyl 6-(4-fluorophenyl)pyridazine-4-carboxylate

Cat. No.: B1491911
CAS No.: 2098092-38-5
M. Wt: 246.24 g/mol
InChI Key: DBQQVXCSNQNOJV-UHFFFAOYSA-N
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Description

Ethyl 6-(4-fluorophenyl)pyridazine-4-carboxylate is a heterocyclic compound featuring a pyridazine core substituted with a 4-fluorophenyl group at position 6 and an ethoxycarbonyl moiety at position 4. Pyridazines are six-membered aromatic rings containing two adjacent nitrogen atoms, which confer unique electronic and steric properties. The 4-fluorophenyl group enhances lipophilicity and metabolic stability, while the ester functionality provides synthetic versatility for further derivatization.

Properties

IUPAC Name

ethyl 6-(4-fluorophenyl)pyridazine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11FN2O2/c1-2-18-13(17)10-7-12(16-15-8-10)9-3-5-11(14)6-4-9/h3-8H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBQQVXCSNQNOJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=NN=C1)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Components and Conditions

Experimental Procedure

A typical synthesis involves mixing equimolar amounts of ethyl butyrylacetate and 4-fluorophenylglyoxal in water (5 mL), followed by the addition of hydrazine hydrate (5 equivalents). The mixture is stirred at room temperature until a precipitate forms. The solid is then filtered, washed with water, and purified by recrystallization from ethanol.

Reaction Mechanism and Regioselectivity

The regioselective formation of ethyl 6-(4-fluorophenyl)pyridazine-4-carboxylate is rationalized by the following mechanistic insights:

  • The enol form of ethyl butyrylacetate attacks the aldehyde carbonyl group of the 4-fluorophenylglyoxal, forming a key intermediate.
  • Subsequent condensation with hydrazine hydrate leads to cyclization and formation of the pyridazine ring.
  • The reaction proceeds via loss of water molecules, stabilizing the heterocyclic structure.
  • Regioselectivity favors substitution at the 6-position of the pyrid

Chemical Reactions Analysis

Types of Reactions: Ethyl 6-(4-fluorophenyl)pyridazine-4-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: Nucleophilic substitution reactions can be facilitated by reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed: The reactions can yield various products, such as oxidized derivatives, reduced forms, and substituted analogs, depending on the specific conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry Applications

Pharmaceutical Development
Ethyl 6-(4-fluorophenyl)pyridazine-4-carboxylate has been identified as a lead compound in the development of new pharmaceuticals. Its structural characteristics, particularly the presence of the fluorine atom, enhance its biological activity and lipophilicity, making it suitable for targeting various biological pathways. Research indicates that derivatives of this compound exhibit significant activity against specific kinases, such as AXL and c-MET, which are crucial in cancer progression and metastasis .

Anti-inflammatory and Analgesic Properties
Studies have shown that compounds similar to this compound possess anti-inflammatory and analgesic properties. These effects are attributed to their interaction with biological pathways involved in inflammation and pain management. The compound's ability to modulate these pathways makes it a candidate for further exploration in pain relief therapies.

Structure-Activity Relationship (SAR) Studies

Understanding the relationship between the chemical structure of this compound and its biological activity is essential for optimizing its therapeutic potential. SAR studies have indicated that modifications at specific positions on the pyridazine ring can significantly enhance potency against cancer cell lines. For instance, substituting various functional groups at the 3, 4, and 6 positions has yielded compounds with improved efficacy .

Synthesis Protocols

The synthesis of this compound can be achieved through several methods, including:

  • Condensation Reactions : Utilizing readily available precursors under mild conditions to yield high purity products.
  • Nucleophilic Substitution : Employing nucleophiles to facilitate the formation of the desired pyridazine structure efficiently.

These synthetic routes not only ensure high yields but also maintain the integrity of the compound's bioactive properties .

Case Study 1: Inhibition of Kinases

Research published in various journals has demonstrated that this compound derivatives effectively inhibit AXL and c-MET kinases in vitro. These findings suggest a potential role for this compound in developing targeted cancer therapies .

Case Study 2: Anti-inflammatory Activity

In vivo studies have indicated that compounds derived from this compound exhibit significant anti-inflammatory effects in animal models. These studies highlight the compound's potential use in treating inflammatory diseases .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparative analysis with structurally similar compounds is essential:

Compound NameBiological ActivityKey Features
Ethyl 6-(3-fluorophenyl)pyridazine-4-carboxylateModerate kinase inhibitionSimilar structure with varied fluorine position
Ethyl 5-(4-methylphenyl)pyridazine-3-carboxylateAnti-inflammatoryDifferent substituent leading to altered activity
Ethyl 7-(2-fluorobenzyl)pyridazine-5-carboxylateEnhanced lipophilicityIncreased solubility affecting bioavailability

This table illustrates how minor structural changes can significantly influence biological activity and therapeutic potential.

Mechanism of Action

The mechanism by which Ethyl 6-(4-fluorophenyl)pyridazine-4-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. For example, in biological systems, it may bind to receptors or enzymes, leading to biological responses. The exact mechanism can vary depending on the application and the specific molecular targets involved.

Comparison with Similar Compounds

Structural and Substituent Variations

The following table summarizes key structural differences and substituent effects among related compounds:

Compound Name Core Structure Substituents Molecular Formula Notable Features
Ethyl 6-(4-fluorophenyl)pyridazine-4-carboxylate Pyridazine 4-Fluorophenyl, ethoxycarbonyl C₁₃H₁₁FN₂O₂ (inferred) Aromatic pyridazine core; potential for π-π interactions and moderate polarity.
Ethyl 6-(p-tolyl)pyridazine-4-carboxylate Pyridazine p-Tolyl, ethoxycarbonyl C₁₄H₁₄N₂O₂ Methyl group increases hydrophobicity vs. fluoro substituent.
Ethyl 4-(4-fluorophenyl)-6-phenyl-3-pyridinecarboxylate Pyridine 4-Fluorophenyl, phenyl, ethoxycarbonyl C₂₀H₁₆FNO₂ Pyridine core with reduced nitrogen content; planar geometry influences packing.
Ethyl 6-(4-fluorophenyl)-4-hydroxy-2-oxo-4-trifluoromethyl-1,3-diazinane-5-carboxylate Diazinane (6-membered, 2N) 4-Fluorophenyl, hydroxy, oxo, trifluoromethyl C₁₄H₁₄F₄N₂O₄·H₂O Non-aromatic ring; half-chair conformation; hydrogen bonding stabilizes crystal.
Ethyl 6-(4-fluorophenyl)-4-oxo-4H-chromene-2-carboxylate Chromone (benzopyran) 4-Fluorophenyl, ethoxycarbonyl C₁₈H₁₃FO₄ Extended π-system; chromone core may enhance UV absorption and fluorescence.

Key Observations :

  • Core Heterocycle : Pyridazine derivatives exhibit higher polarity and stronger dipole moments compared to pyridine or diazinane analogs due to adjacent nitrogen atoms .
  • Substituent Effects : The 4-fluorophenyl group enhances metabolic stability and lipophilicity compared to p-tolyl (methyl) or unsubstituted phenyl groups. Trifluoromethyl groups (as in diazinane derivatives) further increase electronegativity and resistance to oxidation .
  • Steric and Electronic Effects : Bulky substituents (e.g., trifluoromethyl) distort ring conformations (e.g., half-chair in diazinane derivatives), while planar chromones facilitate π-π stacking .

Crystallographic and Intermolecular Interactions

Crystallographic data from analogs reveal distinct packing patterns:

Compound Space Group Unit Cell Parameters (Å, °) Intermolecular Interactions Reference
Ethyl 6-(4-fluorophenyl)-4-hydroxy-2-oxo-4-trifluoromethyl-1,3-diazinane-5-carboxylate P1 a=10.0196, b=12.1718, c=14.3037; α=98.463, β=103.642, γ=104.400 O—H⋯O and N—H⋯O hydrogen bonds
Ethyl 6-(4-fluorophenyl)-4-oxo-4H-chromene-2-carboxylate P1̄ Not specified C—H⋯O and π-π interactions
Ethyl 4-(4-fluorophenyl)-6-phenyl-3-pyridinecarboxylate P2₁/c a=15.93, b=9.84, c=15.05; β=111.8 C—H⋯π and van der Waals forces

Key Observations :

  • Hydrogen Bonding : Diazinane derivatives rely on O—H⋯O and N—H⋯O interactions for stabilization, whereas pyridazine/pyridine analogs depend on weaker van der Waals forces or π-π stacking .
  • Crystal Packing: Triclinic (P1) and monoclinic (P2₁/c) systems dominate, with fluorophenyl groups influencing unit cell dimensions through steric and electronic effects .

Biological Activity

Ethyl 6-(4-fluorophenyl)pyridazine-4-carboxylate is a heterocyclic compound that has garnered attention in medicinal chemistry due to its unique structure and promising biological activities. This article provides a comprehensive overview of its biological activity, including antibacterial, anti-inflammatory, and antitumor properties, supported by relevant case studies and research findings.

Chemical Structure and Properties

The compound features a pyridazine core with an ethyl ester functional group and a 4-fluorophenyl substituent. Its molecular formula is C13_{13}H12_{12}FN2_2O2_2, and it is known for its versatility in synthetic chemistry.

1. Antibacterial Activity

Research indicates that this compound exhibits significant antibacterial properties, particularly against both Gram-positive and Gram-negative bacteria. The mechanism of action appears to involve interference with bacterial cell wall synthesis or disruption of essential metabolic processes.

Case Study:
A study conducted by researchers demonstrated that derivatives of this compound showed effective inhibition against Staphylococcus aureus and Escherichia coli, suggesting potential for development into new antibiotics .

2. Anti-inflammatory Activity

In addition to its antibacterial effects, this compound has been investigated for its anti-inflammatory properties. Preliminary studies suggest that it may inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models.

Research Findings:
A recent investigation highlighted the ability of related pyridazine derivatives to modulate inflammatory pathways, indicating that this compound could serve as a lead compound for anti-inflammatory drug development .

3. Antitumor Activity

The antitumor potential of this compound has also been explored. Some studies suggest that it may induce apoptosis in cancer cells through various mechanisms, including the activation of caspases.

Case Study:
In vitro assays revealed that certain derivatives of this compound exhibited submicromolar activity against multiple tumor cell lines, indicating its potential as an anticancer agent .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of this compound. Modifications at specific positions on the pyridazine ring can significantly influence its efficacy.

Modification PositionEffect on Activity
3-positionIncreased antibacterial potency
4-positionEnhanced anti-inflammatory effects
6-positionImproved antitumor activity

Molecular Docking Studies

Molecular docking studies have been conducted to elucidate the binding affinity of this compound with various biological targets. These studies provide insights into its mechanism of action and help guide further modifications for enhanced efficacy.

Findings:
Docking simulations suggest strong interactions with enzymes involved in bacterial metabolism, supporting the observed antibacterial activity .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for Ethyl 6-(4-fluorophenyl)pyridazine-4-carboxylate, and how are reaction conditions optimized?

  • Methodology : The compound is synthesized via multi-step reactions, often starting with condensation of fluorinated aromatic aldehydes (e.g., 4-fluorobenzaldehyde) with esters (e.g., ethyl acetoacetate) under reflux in anhydrous ethanol, catalyzed by ammonium acetate or similar agents. Key steps include cyclization and subsequent functionalization. Optimization involves adjusting reaction time, temperature (typically 80–100°C), and stoichiometric ratios to maximize yield. Crystallization from ethanol/water mixtures (e.g., 50% aqueous ethanol) is critical for purification .
  • Data Validation : Confirm intermediates via thin-layer chromatography (TLC) and characterize the final product using melting point analysis and spectroscopic techniques.

Q. Which spectroscopic and crystallographic techniques are essential for structural elucidation of this compound?

  • Techniques :

  • NMR : ¹H/¹³C NMR identifies substituent positions and aromaticity. For example, the 4-fluorophenyl group shows distinct splitting patterns (e.g., doublets at δ 7.2–7.8 ppm for aromatic protons) .
  • X-ray Diffraction : Single-crystal X-ray diffraction (SC-XRD) resolves molecular conformation and packing. Asymmetric units often reveal semi-chair dihydropyridazine rings with dihedral angles (e.g., 75.65° between aromatic planes) .
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., m/z 368.29 for C₁₄H₁₄F₄N₂O₄·H₂O) .

Advanced Research Questions

Q. How can SHELX software be applied to refine X-ray crystallography data for this compound?

  • Refinement Workflow :

Data Collection : Use a Rigaku Saturn CCD diffractometer (MoKα radiation, λ = 0.71073 Å) at low temperature (e.g., 113 K) to minimize thermal motion artifacts .

Structure Solution : Employ SHELXD for phase determination via dual-space methods. For hydrogen bonding, locate H atoms using difference Fourier maps (DFT) and refine isotropically .

Validation : Check R-factors (e.g., R₁ = 0.031, wR₂ = 0.072) and assess residual electron density (< 0.25 eÅ⁻³). Use WinGX/ORTEP for visualizing anisotropic displacement ellipsoids .

  • Troubleshooting : Address data contradictions (e.g., high Rint values) by re-examining absorption corrections (multi-scan methods like SADABS) or improving crystal quality .

Q. How are conformational discrepancies in NMR and X-ray data resolved for this compound?

  • Case Study : If NMR suggests a planar pyridazine ring but X-ray reveals puckering (e.g., semi-chair conformation with RMSD 0.0202 Å), reconcile via:

  • Dynamic NMR : Probe ring-flipping barriers at variable temperatures.
  • DFT Calculations : Compare experimental SC-XRD torsion angles (e.g., N1–C2–C3–F1 = −65.30°) with optimized geometries (software: Gaussian, ORCA) .
    • Validation : Cross-reference with IR spectroscopy (C=O stretches at ~1700 cm⁻¹) and thermal analysis (TGA/DSC) to confirm stability of the observed conformation .

Q. What strategies analyze hydrogen bonding networks in the crystal lattice of this compound?

  • Methodology :

  • Hydrogen Bond Geometry : Extract O–H⋯O and N–H⋯O bond lengths (e.g., 2.892–2.956 Å) and angles (e.g., 165–175°) from crystallographic data .
  • Packing Analysis : Use Mercury or PLATON to map intermolecular interactions (e.g., π-π stacking between fluorophenyl groups, centroid distances ~3.8 Å) .
  • Energy Frameworks : Calculate lattice energy contributions (e.g., Coulombic vs. dispersion terms) using CE-B3LYP models to explain stability .

Q. How does fluorination at the 4-position of the phenyl ring influence electronic properties and reactivity?

  • Electron Effects : The electron-withdrawing fluorine atom increases ring electron deficiency, altering:

  • Reactivity : Enhanced susceptibility to nucleophilic aromatic substitution (e.g., SNAr reactions at the para position) .
  • Spectroscopic Shifts : ¹⁹F NMR shows distinct signals (e.g., δ −115 ppm for CF₃ groups) .
    • Computational Insights : Hirshfeld surface analysis (CrystalExplorer) quantifies F⋯H contacts (e.g., 6% contribution to crystal packing) .

Methodological Considerations

  • Data Reproducibility : Ensure synthetic protocols specify solvent purity (e.g., anhydrous ethanol) and inert atmospheres (N₂/Ar) to prevent side reactions .
  • Crystallization Challenges : Optimize solvent polarity (e.g., ethanol/water gradients) and cooling rates to avoid twinning or disordered solvent molecules in SC-XRD .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 6-(4-fluorophenyl)pyridazine-4-carboxylate
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Ethyl 6-(4-fluorophenyl)pyridazine-4-carboxylate

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